Boc-Allo-O-Ethyl-L-Thr
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Overview
Description
Boc-Allo-O-Ethyl-L-Thr, also known as tert-Butyloxycarbonyl-O-ethyl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the tert-butyloxycarbonyl group serves as a protecting group for the amino group, and the ethyl group protects the hydroxyl group. This compound is valuable in organic synthesis and peptide chemistry due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Allo-O-Ethyl-L-Thr typically involves the protection of the amino and hydroxyl groups of L-threonine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The hydroxyl group is then protected by ethylation using ethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Allo-O-Ethyl-L-Thr undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Ethyl iodide and potassium carbonate for ethylation.
Major Products Formed
Scientific Research Applications
Boc-Allo-O-Ethyl-L-Thr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in the study of protein structure and function by incorporating it into synthetic peptides.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Allo-O-Ethyl-L-Thr primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group is removed under acidic conditions, revealing the free amino group for further reactions . The ethyl group similarly protects the hydroxyl group and can be removed or substituted as needed .
Comparison with Similar Compounds
Boc-Allo-O-Ethyl-L-Thr can be compared with other protected amino acids such as:
Fmoc-Thr-OH: Uses the 9-fluorenylmethyloxycarbonyl group for protection, which is removed under basic conditions.
Boc-Thr-OH: Similar to this compound but without the ethyl protection on the hydroxyl group.
Uniqueness
The unique feature of this compound is the dual protection of both the amino and hydroxyl groups, making it highly versatile in peptide synthesis and other organic reactions .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2S,3S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6-16-7(2)8(9(13)14)12-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
IWSAURYTXKUSGI-YUMQZZPRSA-N |
Isomeric SMILES |
CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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